molecular formula C21H17N5O B12177838 2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12177838
M. Wt: 355.4 g/mol
InChI Key: WXAXWZIADUHUJR-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring, which is a nitrogen-rich heterocycle. Tetrazoles are known for their diverse biological applications, particularly in material and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the acetamide moiety. One common method for synthesizing tetrazole derivatives is by using triethyl orthoformate and sodium azide . Another approach involves the reaction of alcohols and aldehydes with isocyanides . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity on a large scale. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors . This interaction can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its specific combination of the tetrazole ring and the acetamide moiety. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H17N5O

Molecular Weight

355.4 g/mol

IUPAC Name

2,2-diphenyl-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H17N5O/c27-21(23-18-11-13-19(14-12-18)26-15-22-24-25-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H,(H,23,27)

InChI Key

WXAXWZIADUHUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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